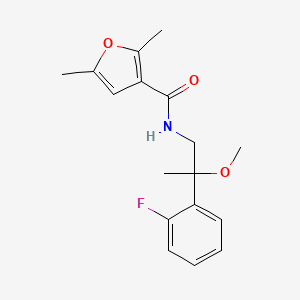

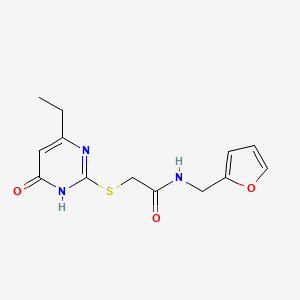

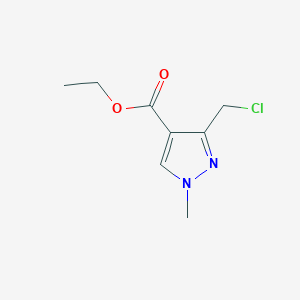

![molecular formula C19H20N2O2S B2922743 3-[4-(Tert-butyl)phenyl]-5-[2-(methylsulfinyl)phenyl]-1,2,4-oxadiazole CAS No. 339099-77-3](/img/structure/B2922743.png)

3-[4-(Tert-butyl)phenyl]-5-[2-(methylsulfinyl)phenyl]-1,2,4-oxadiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Spectral and Density Functional Studies

Research has shown that the absorption and fluorescence spectra of 1,3,4-oxadiazoles, including those substituted with tert-butyl groups, undergo substantial shifts in acidic media due to conjugate acid forms. This behavior has been analyzed using density functional theory (DFT), highlighting the influence of substituents on electron density distribution and predicting the dominance of certain acid forms, which agrees well with experimental observations (Gaenko et al., 2006).

Polymer Synthesis and Properties

The synthesis of novel aromatic polyhydrazides and poly(amide–hydrazide)s based on bis(ether benzoic acid)s, including those derived from tert-butyl-substituted compounds, has led to materials that form transparent, flexible, and tough films. These polymers can undergo thermal conversion into poly(1,3,4-oxadiazole)s, demonstrating significant thermal stability and solubility in organic solvents (Hsiao et al., 1999).

Biological Activity and Natural Product Analogs

Compounds bearing the 1,2,4-oxadiazole moiety have been synthesized as analogs of natural products, showing significant antitumor activity in vitro. This underscores the potential of 1,2,4-oxadiazoles, including tert-butyl substituted ones, in developing new therapeutic agents (Maftei et al., 2013).

Delayed Luminescence and OLED Applications

Studies on carbazole-substituted 1,3,4-oxadiazoles, including those with tert-butyl groups, have revealed their utility in organic light-emitting diodes (OLEDs) due to their thermally activated delayed fluorescence (TADF) properties. Such materials have been utilized to achieve high external quantum efficiency (EQE) values, indicating their potential in advanced OLED technologies (Cooper et al., 2022).

Crystal Structure and Herbicide Design

The crystal structure analysis of compounds like oxadiargyl, which contains an oxadiazolone ring similar to the 1,2,4-oxadiazole structure, offers insights into the design of new herbicides. These studies help understand intermolecular interactions crucial for the herbicidal activity and stability of such compounds (Kang et al., 2015).

properties

IUPAC Name |

3-(4-tert-butylphenyl)-5-(2-methylsulfinylphenyl)-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O2S/c1-19(2,3)14-11-9-13(10-12-14)17-20-18(23-21-17)15-7-5-6-8-16(15)24(4)22/h5-12H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZEFGWYINSYASX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CC=C3S(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

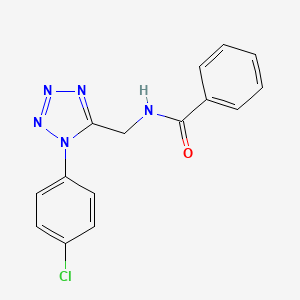

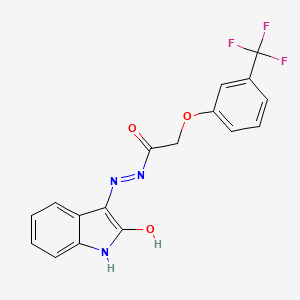

![3-(azepane-1-carbonyl)-7-chloro-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one](/img/structure/B2922665.png)

![9-(4-ethylphenyl)-1-methyl-3-nonyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

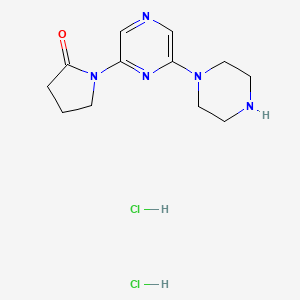

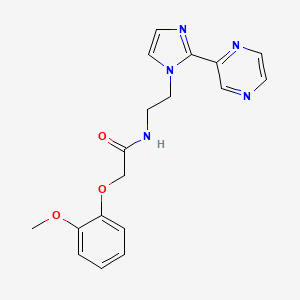

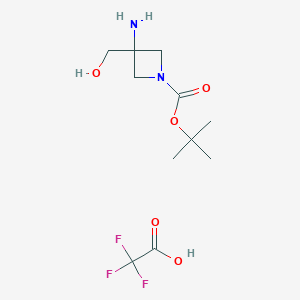

![N-[4-(Aminomethyl)cyclohexyl]-2-(2,4,6-trimethylphenoxy)acetamide;hydrochloride](/img/structure/B2922678.png)

![2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(2-methylbenzo[d]thiazol-5-yl)acetamide](/img/structure/B2922683.png)